molecular formula C12H12N2O B8571811 2-benzyl-3-methyl-3H-pyrimidin-4-one

2-benzyl-3-methyl-3H-pyrimidin-4-one

Cat. No. B8571811
M. Wt: 200.24 g/mol
InChI Key: CMGLATBHPHAFOD-UHFFFAOYSA-N
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Patent
US07652009B2

Procedure details

Br2 (2.62 mL, 52 mmol) was added to 2-benzyl-3-methyl-3H-pyrimidin-4-one (Step 2, 9.3 g, 47 mmol) in CHCl3 (100 mL) and sat NaHCO3 (100 mL). After 30 min, the organic layer was separated, dried (Na2SO4) and filtered through a plug of silica. The filtrate was concentrated under reduced pressure, and azeotroped with CHCl3 (2×). The crude compound was dried under high vacuum for 16 h to provide the title compound. MS (ESI pos. ion) m/z: 279.0, 281.1. Calc'd for C12H11BrN2O: 278.01.
Name
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([C:10]1[N:15]([CH3:16])[C:14](=[O:17])[CH:13]=[CH:12][N:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[CH2:3]([C:10]1[N:15]([CH3:16])[C:14](=[O:17])[C:13]([Br:1])=[CH:12][N:11]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.62 mL
Type
reactant
Smiles
BrBr
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CC(N1C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with CHCl3 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude compound was dried under high vacuum for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC=C(C(N1C)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.